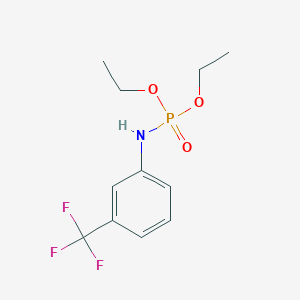
N-diethoxyphosphoryl-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-diethoxyphosphoryl-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a diethoxyphosphoryl group and a trifluoromethyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-diethoxyphosphoryl-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-diethoxyphosphoryl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-diethoxyphosphoryl-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-diethoxyphosphoryl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group and the trifluoromethyl group contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological pathways and result in various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the diethoxyphosphoryl group.
N-diethoxyphosphoryl-2-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
N-diethoxyphosphoryl-4-(trifluoromethyl)aniline: Another positional isomer with the trifluoromethyl group at the para position.
Uniqueness
N-diethoxyphosphoryl-3-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Eigenschaften
CAS-Nummer |
39204-06-3 |
|---|---|
Molekularformel |
C11H15F3NO3P |
Molekulargewicht |
297.21 g/mol |
IUPAC-Name |
N-diethoxyphosphoryl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H15F3NO3P/c1-3-17-19(16,18-4-2)15-10-7-5-6-9(8-10)11(12,13)14/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
RBXFZKZMAUKGKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(NC1=CC=CC(=C1)C(F)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


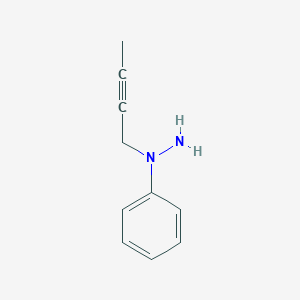
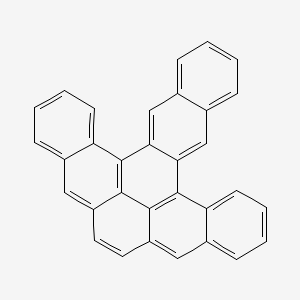
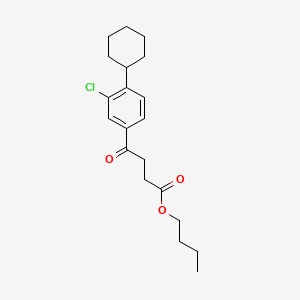
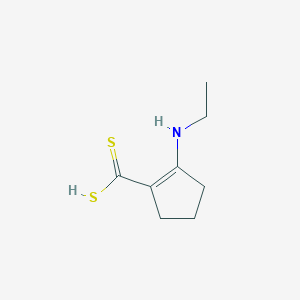
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
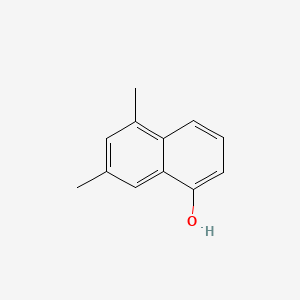


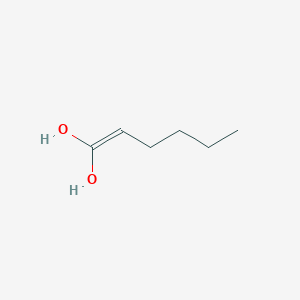
![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
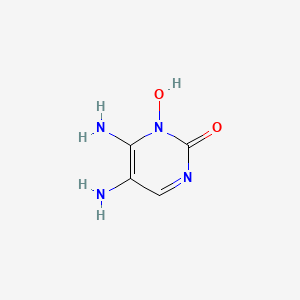
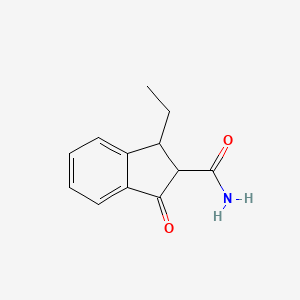
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
